4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide
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Overview
Description
4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-pyridinylmethylamine with 1-(2-isopropylphenyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-phenyl-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
- 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H36N4O |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
6-[4-(2-propan-2-ylphenyl)piperazin-1-yl]-N-(pyridin-4-ylmethyl)hexanamide |
InChI |
InChI=1S/C25H36N4O/c1-21(2)23-8-5-6-9-24(23)29-18-16-28(17-19-29)15-7-3-4-10-25(30)27-20-22-11-13-26-14-12-22/h5-6,8-9,11-14,21H,3-4,7,10,15-20H2,1-2H3,(H,27,30) |
InChI Key |
MNZXUJMLYMHIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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